2-[Difluoro(pyridin-2-yl)methyl]pyridine
Overview
Description
2-[Difluoro(pyridin-2-yl)methyl]pyridine is a pyridine derivative. Pyridine derivatives are known for their interesting and unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Synthesis Analysis
The synthesis of 2-[Difluoro(pyridin-2-yl)methyl]pyridine involves electrophilic fluorination of the corresponding (pyridinylmethyl)phosphonates with N-fluorobenzenesulfonimide . The yield was reported to be 73%, resulting in a colorless liquid .Molecular Structure Analysis
The molecular structure of 2-[Difluoro(pyridin-2-yl)methyl]pyridine can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectrum (400 MHz) shows peaks at 1.33 (6H, t, 3J = 7.2, 2CH3); 4.16–4.29 (4H, m, 2CH2); 7.51 (2H, d, 3J = 5.4, H Py); 8.74 (2H, d, 3J = 5.4, H Py) .Scientific Research Applications
Coordination Chemistry and Luminescent Properties
Compounds related to "2-[Difluoro(pyridin-2-yl)methyl]pyridine" have been extensively studied for their coordination chemistry. For example, derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine are known for their versatile coordination to various metals. These compounds have been used to create luminescent lanthanide complexes that are potentially useful for biological sensing. Iron complexes synthesized with these ligands exhibit unique thermal and photochemical spin-state transitions, highlighting their utility in developing advanced materials with switchable properties (Halcrow, 2005).
Synthetic Applications and Material Chemistry
The synthesis and applications of 2,6-dipyrazolylpyridine derivatives have shown significant advancements, particularly in the synthesis of multi-functional materials. These include spin-crossover switches and emissive f-element centers for biomedical sensors, as well as functional soft materials and surface structures. Notably, the use of 3-bpp complexes in catalysis has been highlighted, demonstrating the compound's versatility in synthetic chemistry and material science applications (Halcrow, 2014).
Polymer Science and Protective Groups
In polymer science, derivatives of pyridin-2-yl compounds have been used as protective groups for carboxylic acids. Specifically, 2-(pyridin-2-yl)ethanol has been employed as a protecting group for methacrylic acid, which can be selectively removed post-polymerization. This application is significant in the synthesis of homopolymers and diblock copolymers, demonstrating the compound's utility in advanced polymer synthesis and functional material design (Elladiou & Patrickios, 2012).
Photochemistry and Proton Transfer Studies
Proton transfer reactions in pyridine derivatives have been studied extensively. For instance, compounds like 2-(1H-pyrazol-5-yl)pyridines exhibit three types of photoreactions, including excited-state intramolecular and intermolecular proton transfers. These studies provide insights into the dual luminescence mechanisms and the role of solvent interactions, contributing to the understanding of photoinduced processes in pyridine-based compounds (Vetokhina et al., 2012).
Future Directions
properties
IUPAC Name |
2-[difluoro(pyridin-2-yl)methyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2/c12-11(13,9-5-1-3-7-14-9)10-6-2-4-8-15-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAVCQLTPWEBHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=CC=N2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501285084 | |
Record name | Pyridine, 2,2′-(difluoromethylene)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501285084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Difluoro(pyridin-2-yl)methyl]pyridine | |
CAS RN |
1204295-70-4 | |
Record name | Pyridine, 2,2′-(difluoromethylene)bis- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204295-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2,2′-(difluoromethylene)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501285084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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